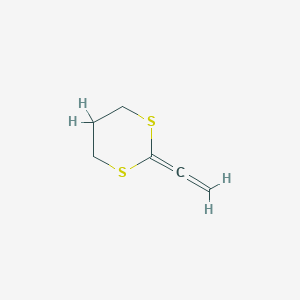
2-Ethenylidene-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenylidene-1,3-dithiane: is an organic compound with the molecular formula C6H10S2 . It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by a six-membered ring containing two sulfur atoms and one ethenylidene group. The presence of sulfur atoms imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethenylidene-1,3-dithiane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Common catalysts include yttrium triflate and tungstophosphoric acid, which facilitate the thioacetalization process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenylidene-1,3-dithiane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Substituted dithianes
Scientific Research Applications
2-Ethenylidene-1,3-dithiane has several applications in scientific research, including:
Chemistry:
Protecting Group: It is used as a protecting group for carbonyl compounds in organic synthesis.
Nucleophilic Acylation: The compound serves as a nucleophilic acylating agent in the Corey-Seebach reaction, allowing for the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: The unique chemical properties of dithianes make them valuable intermediates in the synthesis of pharmaceutical compounds.
Industry:
Mechanism of Action
The mechanism of action of 2-ethenylidene-1,3-dithiane involves its ability to act as a nucleophile in various chemical reactions. The sulfur atoms in the dithiane ring stabilize the negative charge, allowing the compound to react with electrophiles. This reactivity is exploited in the Corey-Seebach reaction, where the dithiane acts as a nucleophilic acylating agent, forming carbon-carbon bonds .
Comparison with Similar Compounds
1,3-Dithiane: Similar to 2-ethenylidene-1,3-dithiane but lacks the ethenylidene group.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms, differing in ring size and reactivity.
Uniqueness: this compound is unique due to the presence of the ethenylidene group, which imparts distinct reactivity and stability compared to other dithianes and dithiolanes. This makes it particularly valuable in specific synthetic applications and reactions .
Properties
CAS No. |
80593-72-2 |
|---|---|
Molecular Formula |
C6H8S2 |
Molecular Weight |
144.3 g/mol |
InChI |
InChI=1S/C6H8S2/c1-2-6-7-4-3-5-8-6/h1,3-5H2 |
InChI Key |
CPGTYOGWDLLPOW-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C1SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















